N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound was first synthesized in 2007 and has since been the focus of numerous scientific studies.
Mecanismo De Acción
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide works by selectively inhibiting Aurora A kinase. This protein is overexpressed in many types of cancer and plays a critical role in cell division. Inhibition of Aurora A kinase results in mitotic spindle defects, leading to cell cycle arrest and apoptosis. This compound has been shown to be highly selective for Aurora A kinase and does not inhibit other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of a wide range of tumor cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide in lab experiments is its high selectivity for Aurora A kinase. This allows for more precise targeting of cancer cells, reducing the risk of off-target effects. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide could focus on several areas. One area of interest is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Finally, future research could focus on the combination of this compound with other cancer therapies to improve treatment outcomes.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promise in cancer treatment. Its high selectivity for Aurora A kinase makes it a promising candidate for targeted cancer therapy. Future research on this compound could focus on the development of more potent and selective inhibitors, the identification of biomarkers for treatment response, and the combination of this compound with other cancer therapies.
Métodos De Síntesis
The synthesis method for N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide involves several steps, starting with the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in the presence of triethylamine to give the final product, this compound.
Aplicaciones Científicas De Investigación
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide has been extensively studied for its potential in cancer treatment. It is a selective inhibitor of Aurora A kinase, a protein that is overexpressed in many types of cancer. Aurora A kinase plays a critical role in cell division and is essential for the proper functioning of mitotic spindle assembly. Inhibition of Aurora A kinase has been shown to result in mitotic spindle defects, leading to cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClIN2O2/c1-12-14(21-25-18-11-13(22)9-10-19(18)27-21)6-4-8-17(12)24-20(26)15-5-2-3-7-16(15)23/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZSMQGVMOQVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2I)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.